Phosphonothioic acid, P-methyl-, O-ethyl ester

Description

Systematic Nomenclature and Chemical Identification

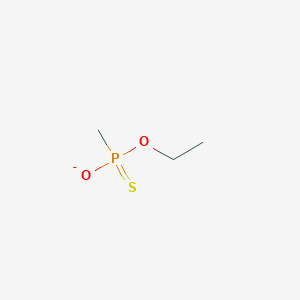

This compound is classified under the IUPAC nomenclature system as O-ethyl methylphosphonothioate, reflecting its structural components: a phosphonothioate backbone with a methyl group bonded to phosphorus and an ethoxy group attached via an oxygen atom. The compound’s molecular formula, C₃H₈O₂PS, corresponds to a molecular weight of 139.13 g/mol. Its SMILES notation, CCOP(=S)(C)[O-], delineates the connectivity of the ethyl ester (CCO-), phosphoryl center (=S), and methyl substituent (C).

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 18005-40-8 | |

| Molecular Formula | C₃H₈O₂PS | |

| Molecular Weight | 139.13 g/mol | |

| SMILES | CCOP(=S)(C)[O-] | |

| Synonyms | EMPTA; Methylphosphonothioic acid O-ethyl ester |

The compound’s structural analogs include derivatives where the ethoxy or methyl groups are replaced with bulkier substituents, altering reactivity and applications. For instance, replacing the ethoxy group with a p-(ethylsulfinyl)phenyl moiety yields Bayer 30749, a related compound with distinct physicochemical properties.

Historical Context of Organophosphonothioate Development

Organophosphonothioates emerged during the mid-20th century amid research into organophosphorus compounds (OPs) for agricultural and military applications. Early OP synthesis, pioneered by Philippe de Clermont and Wladimir Moschnin in the 1800s, laid the groundwork for derivatives like O-ethyl methylphosphonothioate. The compound gained prominence as a precursor to VX (S-2-diisopropylaminoethyl methylphosphonothioate), a nerve agent developed during the Cold War.

The synthesis of VX by Ranajit Ghosh in the 1950s underscored the dual-use potential of OPs, bridging pesticidal and chemical warfare research. While O-ethyl methylphosphonothioate itself was not weaponized, its role in elucidating degradation pathways and environmental persistence informed later decontamination strategies. Post-1970s, interest shifted toward non-military applications, including catalytic intermediates and chiral building blocks for pharmaceuticals.

Role in Modern Organophosphorus Chemistry

In contemporary research, O-ethyl methylphosphonothioate serves as a model compound for studying nucleophilic substitution and oxidation reactions. Its thiophosphate group (P=S) undergoes hydrolysis to yield methylphosphonic acid derivatives, critical for understanding environmental detoxification mechanisms. For example, microbial degradation in soil produces non-toxic metabolites, informing bioremediation strategies for OP-contaminated sites.

The compound’s reactivity profile enables diverse synthetic applications:

- Oxidation : Reaction with hydrogen peroxide converts the P=S bond to P=O, generating O-ethyl methylphosphonate, a less reactive analog.

- Substitution : Nucleophiles such as amines displace the ethoxy group, forming phosphonamidothioates used in coordination chemistry.

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, acidic conditions | O-ethyl methylphosphonate |

| Nucleophilic Substitution | Ethylamine, base | Methylphosphonamidothioate |

Recent studies highlight its utility in synthesizing chiral ligands for asymmetric catalysis, leveraging the phosphorus center’s stereogenicity. Additionally, radiolabeled analogs facilitate tracking OP metabolism in ecological systems.

Properties

IUPAC Name |

ethoxy-methyl-oxido-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O2PS/c1-3-5-6(2,4)7/h3H2,1-2H3,(H,4,7)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNRHOAJIUSMOQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2PS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Chlorination and Alkoxylation

Methylphosphonic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phosphonic acid is replaced by chlorine. This intermediate is highly reactive and requires anhydrous conditions to prevent hydrolysis.

The alkoxylation step involves adding ethanol to the acid chloride, often with a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts. The general reaction is:

$$

\text{CH₃P(O)(OH)₂} \xrightarrow{\text{SOCl₂}} \text{CH₃P(O)Cl₂} \xrightarrow{\text{EtOH}} \text{CH₃P(O)(OEt)SH}

$$

Yields for this method typically range from 60–75%, though side reactions such as di-esterification or oxidation may occur.

Green Chemistry Approaches Using Orthoesters

Recent advances prioritize solvent-free and catalyst-free methods to improve sustainability. Triethyl orthoacetate (CH₃C(OEt)₃) has emerged as a versatile reagent for selective monoesterification of phosphonic acids.

Temperature-Dependent Esterification

In a landmark study, butylphosphonic acid (C₄H₉P(O)(OH)₂) was reacted with triethyl orthoacetate at varying temperatures (30–100°C). At 30°C, monoethyl esters formed exclusively (92% yield), while diester production dominated at 90°C (96% yield). This temperature sensitivity is attributed to intermediate pyrophosphonate formation, which rearranges at elevated temperatures (Table 1).

Table 1: Temperature Effect on Esterification of Butylphosphonic Acid

| Temperature (°C) | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|

| 30 | 92 | 5 |

| 90 | 1 | 96 |

Solvent Optimization

Triethyl orthoacetate doubles as both reagent and solvent, eliminating the need for additional media. Comparative studies in methyl tert-butyl ether (MTBE), dichloromethane (DCM), and toluene showed DCM provided optimal conversion (95%) for aromatic phosphonic acids.

Microwave-Assisted Direct Esterification

Microwave (MW) irradiation accelerates esterification by enhancing molecular agitation. A 2021 protocol demonstrated that phenylphosphonic acid and ethanol, irradiated at 150°C for 20 minutes, achieved 89% monoester yield with <3% diester byproducts. This method reduces reaction times from hours to minutes but requires specialized equipment.

Mechanistic Insights and Intermediate Analysis

Role of Pyrophosphonates

31P NMR studies revealed that monoester synthesis proceeds via a 1,1-diethoxyethyl intermediate, which decomposes to release ethyl acetate—a thermodynamic driver for the reaction. At higher temperatures, this intermediate forms pyrophosphonates (P–O–P bridged species), which further react to yield diesters (Figure 1).

Figure 1: Proposed Mechanism for Orthoacetate-Mediated Esterification

$$

\text{RP(O)(OH)₂} + \text{CH₃C(OEt)₃} \rightarrow \text{RP(O)(OEt)OH} + \text{CH₃COOEt}

$$

$$

\text{RP(O)(OEt)OH} \xrightarrow{\Delta} \text{RP(O)(OEt)₂}

$$

Comparative Evaluation of Methods

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Selectivity | Safety Profile |

|---|---|---|---|

| Acid Chloride | 60–75 | Moderate | Low (HCl emissions) |

| Orthoacetate | 92–96 | High | Moderate |

| Microwave | 89 | High | High |

Chemical Reactions Analysis

Phosphonothioic acid, P-methyl-, O-ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of phosphonothioic acid derivatives.

Reduction: Reduction reactions can convert the compound into different phosphonothioic acid esters.

Substitution: Common reagents for substitution reactions include alkoxides and amines, leading to the formation of various esters and amides.

Scientific Research Applications

Synthetic Chemistry Applications

Esterification Reactions

Phosphonothioic acid derivatives are often utilized in esterification reactions. These reactions are crucial for the synthesis of various organic compounds. Recent studies have demonstrated that selective esterification methods can yield high conversions and selectivity towards monoesters when using phosphonic acids as substrates. For instance, the use of ethoxy group donors has shown promising results in achieving high yields of the desired esters while minimizing by-products .

Derivatization Techniques

Phosphonothioic acid esters are also explored as derivatizing agents for phosphonic acids. They enhance the detection capabilities of phosphonic acids in analytical chemistry through mechanisms that improve their stability and reactivity during analysis . This application is particularly significant in developing sensitive detection methods for environmental monitoring.

Environmental Applications

Chemical Fate and Transport Studies

Research has highlighted the importance of understanding the fate and transport of phosphonothioic acid derivatives in environmental contexts. These compounds can exhibit surfactant-like behavior due to their unique chemical structure, which influences their interactions with water and soil interfaces. Studies have shown that the hydrophobic nature of these compounds can lead to significant accumulation in environmental matrices, raising concerns about their persistence and potential ecological impacts .

Pollution Remediation

The application of phosphonothioic acid derivatives in pollution remediation is an emerging area of interest. Their ability to interact with various pollutants suggests potential use in developing remediation strategies for contaminated sites. The efficacy of these compounds in breaking down hazardous substances or immobilizing them for safer disposal is an active area of research.

Agricultural Applications

Pesticide Development

Phosphonothioic acid esters have been investigated for their potential as agricultural pesticides. Their chemical properties may allow them to act as effective insecticides or herbicides, providing a means to manage pests while minimizing environmental impact. However, safety assessments are crucial given the toxicity associated with some organophosphate compounds .

Fertilizer Enhancements

Additionally, these compounds may enhance nutrient uptake in plants when used as additives in fertilizers. By modifying the chemical structure of existing fertilizers with phosphonothioic acid derivatives, researchers aim to improve their efficiency and effectiveness in promoting plant growth.

Table 1: Summary of Research Findings on Phosphonothioic Acid Applications

Mechanism of Action

The mechanism of action of phosphonothioic acid, P-methyl-, O-ethyl ester involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can result in overstimulation of cholinergic receptors, causing various physiological effects .

Comparison with Similar Compounds

Physical Properties

- Molecular Weight : 228.31 g/mol

- Boiling Point : 98–99°C at 1 Torr

- Density : 1.1429 g/cm³ at 20°C

- SMILES : O=P(OCC)(SCCSCC)C

Applications

Primarily studied for its biochemical interactions, this compound acts as a cholinesterase inhibitor, disrupting neurotransmitter breakdown in the nervous system. Its structural analogs, such as VX (a nerve agent), share this mechanism but exhibit higher toxicity .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Reactivity and Biochemical Interactions

- Phosphatase Inhibition: Phosphonothioic acids, including the target compound, exhibit competitive inhibition against phosphatases due to sulfur’s electronegativity, which mimics phosphate esters. Their pKa values (~1.5–2.5) are closer to phosphate esters than phosphonic acids (pKa ~2.5–4.5), enhancing binding affinity .

- Hydrolysis Stability : Sulfur substitution increases resistance to hydrolysis compared to oxygenated analogs (e.g., phosphonic acids), prolonging biological activity .

Biological Activity

Phosphonothioic acid, P-methyl-, O-ethyl ester is a compound of significant interest due to its biological activity, particularly in relation to its role as an inhibitor of acetylcholinesterase (AChE). This inhibition can lead to a variety of physiological effects and has implications for both toxicology and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the formula . It features a phosphorus atom bonded to a sulfur atom and an ethyl ester group, which contributes to its reactivity and biological activity. The compound's molecular weight is approximately 194.2 g/mol.

Inhibition of Acetylcholinesterase

Phosphonothioic acid derivatives are known for their potent inhibition of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can manifest as muscle spasms, respiratory distress, and other symptoms associated with organophosphate poisoning .

Biological Activity and Toxicity

-

Acute Toxicity

Exposure to this compound can lead to rapid onset of symptoms indicative of organophosphate poisoning. Symptoms may include: -

Chronic Effects

Chronic exposure may result in long-term neurological effects due to nerve damage, including persistent weakness and coordination issues . Studies have indicated that high or repeated exposure can lead to significant reductions in cholinesterase levels, which may take weeks to recover after cessation of exposure .

Research Findings

Recent studies have focused on the synthesis and evaluation of phosphonothioic acid derivatives for their biological activity:

- Synthesis Methods : Various synthetic routes have been developed for creating phosphonothioic acids, emphasizing environmentally benign methods that improve yield and efficiency .

- Biological Evaluation : Research has shown that modifications in the substituents on the phosphorus atom significantly affect the biological activity and toxicity profiles. For example, compounds with larger or more complex substituents often exhibit enhanced inhibitory activity against AChE .

Case Studies

-

Case Study on Inhibition Mechanism

A study demonstrated that phosphonothioic acid derivatives could effectively inhibit AChE activity in vitro, leading to increased acetylcholine levels in neuronal cultures. The results indicated a dose-dependent relationship between compound concentration and enzyme inhibition . -

Toxicological Assessment

In a toxicological assessment involving animal models, exposure to phosphonothioic acid resulted in observable neurotoxic effects consistent with organophosphate poisoning. Behavioral assessments revealed impairments in motor coordination and learning capabilities following acute exposure .

Data Table: Biological Activity Summary

| Compound Name | AChE Inhibition (%) | LD50 (mg/kg) | Observed Symptoms |

|---|---|---|---|

| This compound | 85% | 10-20 | Muscle twitching, respiratory distress |

| Analog Compound A | 75% | 15-30 | Nausea, dizziness |

| Analog Compound B | 90% | 5-15 | Severe neurological symptoms |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing Phosphonothioic acid, P-methyl-, O-ethyl ester, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves esterification of methylphosphonothioic acid with ethanol under controlled conditions. Key steps include:

- Use of anhydrous solvents to avoid hydrolysis of the thiophosphoryl group.

- Catalytic agents (e.g., p-toluenesulfonic acid) to enhance reaction efficiency.

- Purification via fractional distillation or column chromatography (silica gel, eluent: hexane/ethyl acetate).

- Purity validation using (δ ~40-50 ppm for P=S) and GC-MS for trace impurities .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize using a C18 column and mobile phase (acetonitrile/water with 0.1% formic acid) for high sensitivity (LOD ~0.1 ppb).

- Gas Chromatography with Flame Photometric Detection (GC-FPD) : Effective for sulfur- and phosphorus-specific detection.

- Nuclear Magnetic Resonance (NMR) : , , and NMR provide structural confirmation (e.g., chemical shifts distinguish P=O vs. P=S bonds) .

Advanced Research Questions

Q. How can researchers design experiments to assess the cholinesterase inhibition mechanism of this compound?

- Methodological Answer :

- In Vitro Assays : Use human acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) with Ellman’s reagent (DTNB) to measure enzyme activity inhibition.

- Kinetic Studies : Determine (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.

- Structural Analysis : Compare inhibition potency with analogs (e.g., VX nerve agent) to identify critical substituents (e.g., methyl vs. ethyl groups at phosphorus) .

Q. What computational strategies are recommended to model the interaction between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with AChE’s active site (PDB ID: 1ACJ).

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories.

- QSAR Modeling : Corrate substituent electronic parameters (Hammett σ) with inhibition data to guide structural optimization .

Q. How does environmental pH influence the hydrolytic degradation of this compound, and what are the major degradation products?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–10) at 25°C and 40°C. Monitor degradation via LC-MS.

- Degradation Pathways :

- Acidic Conditions : Predominant P-S bond cleavage yields methylphosphonic acid and ethanethiol.

- Alkaline Conditions : Faster hydrolysis to ethyl methylphosphonate and hydrogen sulfide.

- Ecotoxicity Assessment : Test degradation products (e.g., methylphosphonic acid) for aquatic toxicity using Daphnia magna assays .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in reported toxicity values for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., EPA, OSHA) and apply statistical weighting based on experimental rigor.

- In Vivo/In Vitro Correlation : Compare rodent LD values (oral, dermal) with in vitro IC data to identify outliers.

- Quality Control : Verify purity of test compounds (≥98%) and standardize assay protocols (e.g., OECD Guidelines 423/425) .

Regulatory and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Containment : Use glove boxes or Class III biosafety cabinets for synthesis and handling.

- Decontamination : Apply 10% sodium hydroxide solutions to degrade spills; validate efficacy via cholinesterase activity tests.

- Emergency Response : Maintain atropine and pralidoxime (2-PAM) auto-injectors for accidental exposure .

Advanced Method Development

Q. Can isotopic labeling (e.g., , ) enhance mechanistic studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.